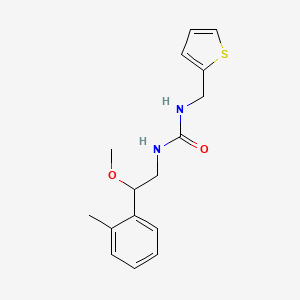
2-((4-fluorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-fluorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18FN3O7S and its molecular weight is 451.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound is part of a broader class of chemicals involving 1,3,4-oxadiazole and acetamide derivatives, which have been synthesized and characterized for various applications. These compounds, including similar structures, have been evaluated for their potential in different fields, such as antimicrobial activities and enzyme inhibition. For instance, a series of N-substituted derivatives demonstrated moderate antibacterial potential, particularly against Gram-negative bacterial strains, indicating their relevance in developing new antimicrobial agents (Kashif Iqbal et al., 2017).
Antimicrobial Activities
Compounds with structures related to 2-((4-fluorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide have shown promising antimicrobial properties. For example, certain sulfonamide derivatives containing 1,3,4-oxadiazole moieties exhibited significant antibacterial activities against pathogens like rice bacterial leaf blight, demonstrating potential agricultural applications in controlling plant diseases (Li Shi et al., 2015).
Enzyme Inhibition
The structural framework of these compounds has been explored for enzyme inhibition properties, which could be relevant in drug discovery and development. For instance, polymethoxylated-pyrazoline benzene sulfonamides, bearing resemblance to the core structure, were investigated for their inhibitory effects on carbonic anhydrase isoenzymes, showing potent activity and suggesting potential in designing enzyme inhibitors (K. Kucukoglu et al., 2016).
Cytotoxicity and Antitumor Activities
Related sulfonamide derivatives have been studied for their cytotoxic activities against cancer cell lines, indicating the potential of such compounds in oncological research. For example, novel sulfonamide derivatives displayed potent cytotoxic activity against breast and colon cancer cell lines, with certain compounds outperforming standard drugs like 5-fluorouracil in efficacy (M. Ghorab et al., 2015).
Modulation of Immune Response
Compounds structurally similar to this compound have been evaluated for their ability to modulate immune responses, particularly in the context of tumor growth and immunotherapy. Such studies underscore the potential application of these compounds in enhancing the immune response against tumors and possibly in the development of new immunotherapeutic drugs (B. S. Wang et al., 2004).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O7S/c1-27-14-8-11(9-15(28-2)17(14)29-3)18-22-23-19(30-18)21-16(24)10-31(25,26)13-6-4-12(20)5-7-13/h4-9H,10H2,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDAAEGMVOJGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


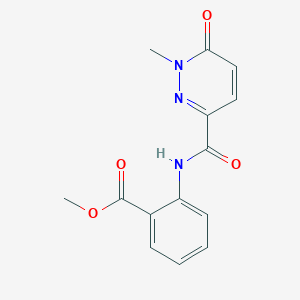
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2985047.png)

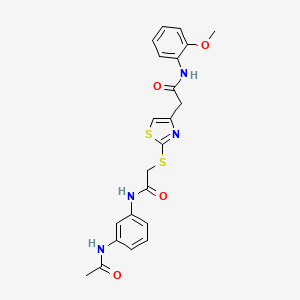


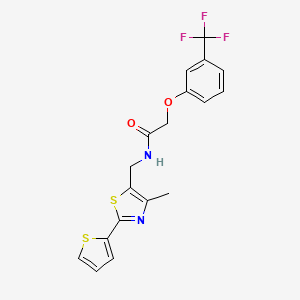
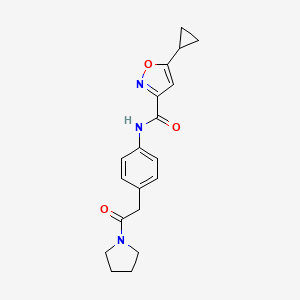
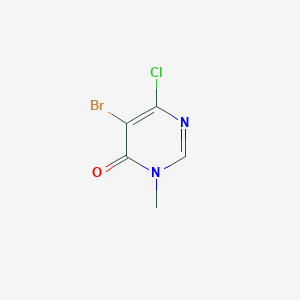
![Benzyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2985057.png)
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2985063.png)

